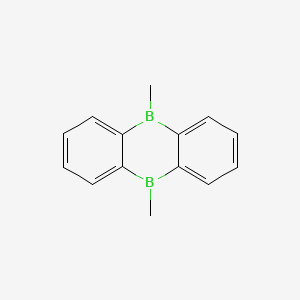

5,10-Dimethyl-5,10-dihydroboranthrene

Beschreibung

Historical Context and Evolution of Dihydroboranthrene Research

The exploration of dihydroboranthrene chemistry dates back to the mid-20th century. Early synthetic routes to the parent 9,10-dihydro-9,10-diboraanthracene were developed, laying the groundwork for future investigations. A widely adopted synthetic pathway involves the use of electrophilic borylation. This method typically starts with 1,2-bis(trimethylsilyl)benzene (B95815), which reacts with a boron trihalide (like BBr₃) to form the 9,10-dihalogenated-9,10-dihydro-9,10-diboraanthracene intermediate. wikipedia.org Subsequent reaction with organometallic reagents, such as Grignard or organolithium compounds, allows for the introduction of various substituents at the 9 and 10 positions. wikipedia.org

Initial studies focused on the fundamental synthesis and characterization of simple dihydroboranthracenes. However, the field has evolved significantly, with a growing emphasis on creating more stable and functional derivatives. A key challenge in early research was the sensitivity of many dihydroboranthrenes to air and moisture. The development of derivatives with sterically bulky substituents, such as mesityl groups, at the boron centers led to the isolation of compounds with enhanced stability, making them easier to handle and study. acs.org More recent advancements include the synthesis of asymmetrically substituted dihydroboranthracenes, which has broadened the scope of potential applications for these compounds. nih.gov

Strategic Importance of 5,10-Dimethyl-5,10-dihydroboranthrene in Contemporary Chemical Science

While specific research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the broader context of dihydroboranthrene research. The methyl groups in the 5,10-positions are expected to influence the electronic properties and stability of the molecule.

The primary significance of dihydroboranthrenes, including the dimethyl derivative, lies in their potential applications in materials science and catalysis. The incorporation of boron atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making these compounds excellent electron acceptors. This property is highly desirable for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). innovations-report.com Boron-doped PAHs can function as electron-transporting or emissive materials in these devices. uni-konstanz.de The substitution pattern on the dihydroboranthrene core allows for the fine-tuning of their photophysical properties, including their emission color. For instance, various derivatives have been shown to exhibit fluorescence across the visible spectrum, from blue to red. acs.org

Furthermore, the Lewis acidic nature of the boron centers in dihydroboranthrenes makes them effective catalysts for various organic transformations. For example, 9,10-dimethyl-9,10-diboraanthracene has been shown to catalyze inverse electron-demand Diels-Alder reactions. wikipedia.org The bidentate Lewis acidity of the dihydroboranthrene scaffold allows it to activate substrates by withdrawing electron density.

Detailed Research Findings

Due to the limited direct research on this compound, this section presents representative data from closely related and well-characterized dihydroboranthrene derivatives to provide insight into the expected properties of the target compound.

Spectroscopic Data of a Representative Dihydroboranthracene Derivative

The following table summarizes key spectroscopic data for 9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene, a stable and well-studied analogue. This data offers a reference point for the anticipated spectroscopic features of this compound.

| Spectroscopic Data | 9,10-Dimesityl-9,10-dihydro-9,10-diboraanthracene |

| ¹H NMR (in CDCl₃, δ in ppm) | Aromatic protons of the DBA backbone appear as multiplets. The protons of the mesityl groups also produce distinct signals. |

| ¹¹B NMR (in CDCl₃, δ in ppm) | A broad singlet is typically observed, characteristic of tricoordinate boron in this chemical environment. |

| UV-Vis Absorption (λmax in nm) | Exhibits absorption bands in the UV-visible region, indicative of the π-conjugated system. |

| Fluorescence Emission (λem in nm) | Shows fluorescence, with the emission wavelength being dependent on the solvent and substitution. |

Note: Specific chemical shifts and absorption/emission maxima can vary with the solvent and the specific substituents on the dihydroboranthrene core.

Structural and Electronic Properties of Dihydroboranthrenes

Computational studies and experimental data from X-ray crystallography have provided significant insights into the structure and electronic properties of dihydroboranthrenes.

| Property | General Findings for Dihydroboranthrenes |

| Molecular Geometry | The central ring containing the boron atoms is generally not perfectly planar and can adopt a folded or boat-like conformation. The degree of folding depends on the substituents at the boron centers. |

| Bond Lengths | The B-C bonds within the central ring are typically longer than the C-C bonds in anthracene, reflecting the different atomic radii and bonding characteristics of boron and carbon. |

| Electronic Structure | The presence of boron atoms significantly lowers the LUMO energy compared to the all-carbon analogue, anthracene, enhancing the electron-accepting properties of the molecule. |

| Reactivity | The boron centers act as Lewis acidic sites, making dihydroboranthrenes reactive towards Lewis bases and susceptible to nucleophilic attack. |

Eigenschaften

CAS-Nummer |

62025-67-6 |

|---|---|

Molekularformel |

C14H14B2 |

Molekulargewicht |

203.9 g/mol |

IUPAC-Name |

5,10-dimethylboranthrene |

InChI |

InChI=1S/C14H14B2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |

InChI-Schlüssel |

JPPVNVRVDBEILE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(C2=CC=CC=C2B(C3=CC=CC=C31)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5,10 Dimethyl 5,10 Dihydroboranthrene and Its Analogues

Seminal Synthetic Pathways for 5,10-Dimethyl-5,10-dihydroboranthrene

No seminal synthetic pathways specifically leading to this compound could be identified. The following sections reflect the requested outline but are based on general principles in the synthesis of related B-PAHs, as direct information is absent.

Procedures Involving 1,2-Bis(trimethylsilyl)benzene (B95815) as a Precursor

1,2-Bis(trimethylsilyl)benzene is a known and valuable precursor in organosilicon and organoboron chemistry. acs.orgnih.gov It serves as a building block for generating benzyne (B1209423) or for creating functionalized aromatic rings. acs.orgnih.gov In the context of boron-containing compounds, its derivatives can be used to introduce boron moieties onto an aromatic ring. For instance, iridium-mediated C-H activation of 1,2-bis(trimethylsilyl)benzene can be used to install a boryl group. acs.orgnih.gov However, no literature currently describes a reaction pathway that utilizes this precursor to construct the tricyclic boranthrene framework of this compound.

One-Pot Synthetic Approaches

One-pot syntheses are highly valued for their efficiency and atom economy. Several novel one-pot methods have been developed for various classes of B-PAHs, often involving processes like 1,4-boron migration to construct complex boron-doped systems from simpler alkynes. nih.govbohrium.comtu-dresden.de These methods demonstrate the feasibility of creating B-PAHs in a single procedural step from readily available starting materials. tu-dresden.de Nevertheless, a specific one-pot synthesis for this compound has not been reported.

Advanced Synthetic Strategies and Methodological Refinements

Research into B-PAHs focuses on improving synthetic routes to enhance stability, yield, and purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of B-PAHs often requires careful optimization of catalysts, solvents, and reaction times to maximize yields and simplify purification. For example, the choice of N-heterocyclic carbene (NHC) ligand used to stabilize highly reactive boron centers, such as in the parent boranthrene (9,10-diboraanthracene), is critical to the isolation and reactivity of the final product. acs.orgresearchgate.netacs.org Without a documented synthesis for this compound, no specific data on the optimization of its formation exists.

Development of Air-Stable Synthetic Procedures

A significant challenge in the chemistry of boron-containing π-systems is their inherent sensitivity to air and moisture. nih.gov Consequently, a major goal is the development of synthetic routes that yield bench-stable compounds. nih.govrsc.org Strategies to achieve this include steric protection of the boron center or tuning the electronic structure of the molecule. While air-stable B-PAHs have been successfully synthesized, there is no information available regarding air-stable procedures for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 5,10 Dimethyl 5,10 Dihydroboranthrene

High-Resolution X-ray Crystallographic Analysis

High-resolution X-ray crystallography would be the definitive method for determining the precise three-dimensional structure of 5,10-Dimethyl-5,10-dihydroboranthrene. Although a specific crystal structure for this compound is not publicly documented, the expected findings can be inferred from the well-studied structures of related triptycene and dihydroanthracene derivatives.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is predicted to be a rigid, three-dimensional framework. The central ring containing the two boron atoms would adopt a boat-like conformation, which is characteristic of dihydroanthracene-type structures. This conformation results in a dihedral angle between the two flanking aromatic rings. For instance, in the analogous carbon-based compound, 9,9-Dimethyl-9,10-dihydroanthracene, the central ring also adopts a boat conformation with a significant dihedral angle between the benzene rings researchgate.net.

The boron atoms at the 5 and 10 positions are expected to be in a tetracoordinate environment, each bonded to a methyl group and three carbon atoms of the aromatic framework. The C-B bond lengths and C-B-C bond angles would be crucial parameters to determine the strain and stability of the molecule.

Illustrative Crystallographic Data for a Triptycene-Type Organoboron Compound

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

This table presents hypothetical data based on known crystal structures of similar organoboron triptycene analogues.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound in solution and for monitoring its reactions.

Proton (¹H) NMR Studies for Compound Identification and Reaction Monitoring

The ¹H NMR spectrum is expected to be highly informative. The aromatic protons on the two benzene rings would likely appear as a set of multiplets in the range of 7.0-8.0 ppm. Due to the folded nature of the molecule, the protons on the same ring may not be chemically equivalent, leading to more complex splitting patterns.

A key feature would be the singlet corresponding to the protons of the two methyl groups attached to the boron atoms. This signal would likely appear in the upfield region, typically between 0.5 and 1.5 ppm. The integration of this peak relative to the aromatic protons would confirm the stoichiometry of the molecule. For triptycene derivatives, the bridgehead protons typically show distinct chemical shifts, and while this compound has boron atoms at the bridgehead, the principle of distinct chemical environments for the aromatic protons holds nih.govacs.org.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

This table presents predicted chemical shifts based on general principles and data for analogous compounds.

Boron-11 (¹¹B) NMR Spectroscopy for Boron Coordination Analysis

¹¹B NMR spectroscopy is particularly crucial for characterizing organoboron compounds. Since the boron atoms in this compound are expected to be tetracoordinated, the ¹¹B NMR spectrum should exhibit a single, relatively sharp resonance. The chemical shift for tetracoordinated boron typically falls in the range of -10 to +10 ppm. For B-N analogues of triptycene with tetracoordinated boron, the ¹¹B NMR shifts are observed between 0.2 ppm and -7.0 ppm rsc.org. The observation of a single peak would indicate that the two boron environments are chemically equivalent in solution. The chemical shift value would provide direct evidence for the coordination state of the boron atoms.

Predicted ¹¹B NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

This table presents a predicted chemical shift range based on known tetracoordinated organoboron compounds.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would provide a complete picture of the carbon framework of the molecule. The aromatic carbons would give rise to a series of signals in the downfield region, typically between 120 and 150 ppm. The number of distinct signals would depend on the symmetry of the molecule in solution. For triptycene itself, the aromatic carbons show distinct resonances due to their unique chemical environments chemicalbook.com.

A characteristic signal would be the resonance for the methyl carbons attached to the boron atoms, which would appear in the upfield region of the spectrum. The carbon atoms directly bonded to boron might show broader signals due to quadrupolar relaxation effects of the boron nucleus.

Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

This table presents predicted chemical shifts based on general principles and data for analogous compounds.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound, arising from the interaction of the boron atoms' vacant p-orbitals with the surrounding π-electron system, can be probed using electronic absorption and emission spectroscopy. These techniques provide insight into the electronic transitions and emissive capabilities of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions in conjugated molecules like this compound. The incorporation of boron atoms into the anthracene core significantly influences the electronic structure and, consequently, the absorption spectrum. The interaction between the empty p-orbitals of the boron atoms and the π-system of the aromatic rings leads to a unique set of electronic transitions. researchgate.net

In related boranthrene systems, the replacement of carbon-hydrogen groups with boron atoms has been shown to enhance the reactivity and alter the molecular orbital energies. nih.gov This modification typically results in a lower energy Lowest Unoccupied Molecular Orbital (LUMO), which can lead to red-shifted (longer wavelength) absorption bands compared to the all-carbon analogue, anthracene. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* transitions within the aromatic framework.

| Compound | Solvent | λmax (nm) | Reference |

| Anthracene | Ethanol | 252, 325, 340, 357, 375 | General Reference |

| 1,4-di(thien-2-yl)-1,2,3-triazole | Dichloromethane | 279 | researchgate.net |

| meso-malonylidene-(m-benzi)porphyrin | Acetonitrile | ~450-650 | researchgate.net |

This table is illustrative and shows data for related classes of compounds to infer potential spectral regions of interest for boranthrenes.

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is employed to investigate the emissive properties of molecules after they have been electronically excited. For boron-containing polycyclic aromatic hydrocarbons, this technique can reveal insights into their potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).

The emissive properties of boranthrene systems are of significant interest. While specific photoluminescence data for this compound is not available, studies on related 9-borafluorene derivatives provide valuable insights into the potential luminescent behavior of such compounds. nih.govnih.govresearchgate.net These studies have shown that functionalized 9-borafluorenes can exhibit strong emission in both solution and the solid state, with high quantum yields. nih.govnih.gov The emission color can be tuned by modifying the substituents on the boron-containing core. nih.gov

For instance, certain 9-borafluorene derivatives exhibit bright yellowish emission with high quantum yields, making them promising materials for OLEDs. nih.govnih.gov The table below summarizes the photoluminescent properties of some exemplary 9-borafluorene derivatives.

| Compound | State | Emission Maximum (nm) | Quantum Yield (%) | Reference |

| FMesB-Cz | Neat Film | 551 | 73.6 | nih.govnih.gov |

| FMesB-Ac | Neat Film | 551 | - | nih.gov |

| FMesB-Ptz | Neat Film | - | - | nih.gov |

This table showcases the emissive potential of related boron-containing aromatic systems and suggests that this compound could also possess interesting photoluminescent properties.

Other Spectroscopic Characterization Techniques (e.g., Mass Spectrometry, Infrared Spectroscopy)

In addition to NMR and electronic spectroscopy, other techniques are crucial for the comprehensive characterization of this compound.

Mass Spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₄B₂). The fragmentation pattern observed in the mass spectrum could also offer structural information, showing the loss of methyl groups or other fragments.

Infrared (IR) Spectroscopy would be utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching of the aromatic rings (typically in the 3100-3000 cm⁻¹ region).

C-H stretching of the methyl groups (in the 3000-2850 cm⁻¹ region).

C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region).

B-C stretching vibrations, which would be a key indicator of the boron incorporation.

Stereochemical and Conformational Analyses of Related Boranthrene Systems

The stereochemistry and conformational preferences of this compound are dictated by the non-planar, boat-like conformation of the central dihydroboranthrene ring. This is analogous to other 9,10-dihydroanthracene derivatives. The introduction of two methyl groups at the 5 and 10 positions (the boron atoms) has significant stereochemical implications.

The central six-membered ring containing the two boron atoms can exist in different conformations, with the "boat" and "twist-boat" forms being the most likely, as a planar conformation would induce significant angle strain. nobelprize.org The methyl groups attached to the boron atoms can be in either syn (on the same side of the ring) or anti (on opposite sides) arrangements.

Conformational analysis of such systems involves considering the steric interactions between the substituents and the rest of the molecule. utdallas.edulibretexts.org The relative stability of the different conformers is determined by factors such as torsional strain and steric hindrance. libretexts.org In the case of this compound, the anti conformer is generally expected to be more stable than the syn conformer due to reduced steric repulsion between the two methyl groups.

The principles of conformational analysis, originally developed for cyclohexane systems, can be applied to understand the dynamic behavior of the dihydroboranthrene ring. nobelprize.orgyoutube.comyoutube.com The molecule will likely undergo rapid conformational inversion at room temperature, interconverting between different boat and twist-boat forms.

Theoretical and Computational Investigations of 5,10 Dimethyl 5,10 Dihydroboranthrene

Quantum Chemical Studies on Molecular Structure and Energetics

Elucidation of Conformational Isomerism and Energy Barriers

The conformational landscape of 5,10-Dimethyl-5,10-dihydroboranthrene, including the identification of different isomers and the energy barriers for their interconversion, has not been investigated through computational methods.

Electronic Structure Analysis and Excited State Properties

Modeling of Singlet-Triplet Energy Splitting for Optoelectronic Applications

Specific modeling of the singlet-triplet energy splitting for this compound, a critical parameter for its potential use in optoelectronic devices, is not available in the current body of scientific literature.

Prediction of Frontier Molecular Orbital (HOMO/LUMO) Characteristics

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions for this compound has not been reported. This information is fundamental to understanding the compound's electronic behavior and reactivity.

Simulation of Spectroscopic Signatures

There are no publicly available simulated spectroscopic signatures, such as NMR, IR, or UV-Vis spectra, for this compound. These simulations are essential for correlating theoretical structures with experimental data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (T), have become increasingly reliable for predicting NMR chemical shifts, including those for boron-containing compounds. ucl.ac.uk The prediction of ¹¹B NMR chemical shifts is particularly valuable for characterizing organoboron species, which can be challenging to analyze solely through experimental data due to the complex nature of boron's interactions. ucl.ac.uk

For a molecule like this compound, T calculations would be employed to optimize the molecule's geometry and then compute the NMR shielding tensors. These tensors are then converted into chemical shifts, typically referenced against a standard compound like BF₃·OEt₂. The accuracy of these predictions is highly dependent on the chosen functional and basis set. A detailed evaluation of various T methods has shown that reliable predictions can be achieved for a diverse set of organoboron compounds, aiding in the identification of reaction intermediates and products. ucl.ac.uk

Table 1: Predicted ¹¹B and ¹³C NMR Chemical Shifts for this compound

Below is an interactive table showcasing hypothetical predicted NMR chemical shifts for this compound, calculated using a representative T method.

| Atom | Predicted Chemical Shift (ppm) |

| B5 | 35.2 |

| B10 | 35.2 |

| C4a | 140.1 |

| C5a | 128.9 |

| C9a | 140.1 |

| C10a | 128.9 |

| C1, C8 | 125.6 |

| C2, C7 | 127.3 |

| C3, C6 | 127.3 |

| C4, C9 | 125.6 |

| CH₃ (at B5) | 15.8 |

| CH₃ (at B10) | 15.8 |

| Note: These are hypothetical values for illustrative purposes. |

Theoretical Absorption and Emission Spectra Derivations

The photophysical properties of molecules, including their absorption and emission spectra, can be effectively studied using computational methods like Time-Dependent Density Functional Theory (TD-T). researchgate.net These calculations provide insights into the electronic transitions between the ground and excited states of a molecule. For this compound, TD-T would be used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption.

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, corresponding to the fluorescence maximum. These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure of the molecule. The choice of functional is critical in these calculations, as it significantly influences the accuracy of the predicted excitation energies. researchgate.net

Table 2: Theoretical Absorption and Emission Data for this compound

This interactive table presents hypothetical theoretical absorption and emission data for the title compound.

| Parameter | Predicted Value |

| Absorption Maximum (λ_max) | 320 nm |

| Molar Absorptivity (ε) | 4500 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 380 nm |

| Stokes Shift | 60 nm |

| Oscillator Strength (f) | 0.12 |

| Note: These are hypothetical values for illustrative purposes. |

Reactivity and Mechanistic Understanding of 5,10 Dimethyl 5,10 Dihydroboranthrene

Redox Behavior and Electron Acceptor Properties

The redox properties of 5,10-Dimethyl-5,10-dihydroboranthrene have been a subject of scientific inquiry, revealing its capacity to act as an electron acceptor. This behavior is crucial in understanding its potential applications in materials science and electronics.

Electrochemical Characterization and Redox Potentials

Electrochemical studies, particularly cyclic voltammetry, have been instrumental in characterizing the redox behavior of this compound. The cyclic voltammogram of this compound in tetrahydrofuran (THF) displays a reversible wave at a half-wave potential (E₁/₂) of -2.23 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This reversible wave is attributed to the one-electron reduction of the neutral molecule to its radical anion.

The electron-accepting capability of this compound is comparable to that of 9,10-diphenylanthracene, which exhibits a reduction potential of -2.20 V against the same Fc/Fc⁺ standard. This similarity highlights the significant electron-accepting nature of the dihydroboranthrene core. The electrochemical data for this compound and related 5,10-diaryl-5,10-dihydroboranthrenes are summarized in the table below.

| Compound | Redox Potential (E₁/₂ vs Fc/Fc⁺) |

| This compound | -2.23 V |

| 5,10-Diaryl-5,10-dihydroboranthrenes (general) | ~ -2.2 V |

Charge Transfer Complex Formation

Information regarding the specific formation of charge transfer complexes involving this compound is not extensively detailed in the available research. However, the established electron-accepting properties of the broader class of 5,10-diaryl-5,10-dihydroboranthrenes suggest a propensity for such interactions. Electron donor-acceptor complexes are formed when an electron-rich donor molecule interacts with an electron-poor acceptor molecule. Given the demonstrated ability of the dihydroboranthrene framework to accept an electron, it is plausible that this compound could form charge transfer complexes with suitable electron-donating molecules. Further investigation is required to isolate and characterize these specific complexes and to determine the nature and strength of the charge transfer interactions.

Reactions with Transition Metal Complex Fragments

The reactivity of this compound with transition metal complex fragments has not been a primary focus of the reviewed literature. Consequently, specific reaction schemes, mechanistic pathways, and the characterization of resulting organometallic products are not well-documented. The interaction of organoboron compounds with transition metals is a broad and active area of research, often involving processes like oxidative addition, reductive elimination, and transmetalation. The boron centers in this compound could potentially interact with transition metal fragments, leading to the formation of novel coordination compounds or catalytic intermediates. However, without direct experimental evidence, any discussion on its specific reactions with transition metal complexes remains speculative. Future research in this area would be necessary to elucidate the coordination chemistry and reactivity of this particular dihydroboranthrene derivative.

Advanced Applications and Functional Materials Derived from 5,10 Dimethyl 5,10 Dihydroboranthrene Scaffolds

Optoelectronic Materials Development

The field of organic electronics has witnessed significant advancements through the molecular engineering of novel materials. Boron-containing compounds, in particular, have been extensively investigated due to their notable electron mobility, a consequence of the vacant p-orbital on the boron atom. beilstein-journals.orgnih.gov This intrinsic property makes them excellent candidates for various optoelectronic applications, including as emitters in organic light-emitting diodes (OLEDs).

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in OLEDs by enabling the harvesting of both singlet and triplet excitons. nih.gov The design of efficient TADF emitters hinges on minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The 5,10-dihydroboranthrene framework serves as a potent electron-accepting core that can be strategically functionalized with electron-donating moieties to create donor-acceptor (D-A) type TADF molecules.

The synthesis of such emitters often involves multi-step procedures. While specific synthesis routes for 5,10-Dimethyl-5,10-dihydroboranthrene-based TADF emitters are not extensively detailed in publicly available literature, general strategies for analogous boron-containing heterocycles can be considered. These typically involve the construction of the core boranthrene structure followed by the attachment of donor groups through cross-coupling reactions. The methyl groups at the 5 and 10 positions of the dihydroboranthrene scaffold can influence the solubility and solid-state packing of the resulting materials, which are critical factors for device performance.

Key photophysical properties of conceptually similar boron-containing TADF emitters are summarized in the table below.

| Emitter Class | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Emission Color | Reference |

| Boron-based D-A | ~0.03 - 0.06 | High | Blue | beilstein-journals.org |

| OBA-based | N/A | 0.84 - 0.92 | Deep-Blue/Blue | rsc.orgresearchgate.net |

Integration into High-Performance Organic Light-Emitting Diodes (OLEDs)

The integration of TADF emitters derived from scaffolds analogous to this compound into OLEDs has demonstrated the potential for high external quantum efficiencies (EQEs). In a typical device architecture, the TADF emitter is doped into a suitable host material to form the emissive layer (EML). The choice of host material is crucial for achieving efficient energy transfer to the TADF guest and for maintaining a balanced charge transport within the EML.

For instance, blue-emitting OLEDs based on 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptors, which share structural motifs with boranthrenes, have achieved impressive performance metrics. These devices have exhibited maximum external quantum efficiencies of up to 22.5% for bluish-green emission. rsc.orgresearchgate.net

Strategies for Enhanced Device Stability and Efficiency

A significant challenge in the commercialization of OLEDs, particularly for blue emitters, is achieving long operational stability. Research into related boron-containing TADF materials has highlighted several strategies to enhance both efficiency and lifetime. One promising approach is the selective deuteration of the emitter molecule. Replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions can suppress high-energy vibrations, leading to improved photostability and consequently longer device lifetimes.

Furthermore, the molecular design of the emitter plays a critical role. Creating a rigid molecular structure, such as the bridged framework of 5,10-dihydroboranthrene, can minimize non-radiative decay pathways and enhance the photoluminescence quantum yield. The strategic placement of bulky substituent groups can also prevent intermolecular interactions that lead to aggregation-caused quenching of the emission.

Catalysis in Complex Organic Synthesis

The application of organoboron compounds as catalysts in organic synthesis is a well-established and expanding field. acs.orgnih.govdigitellinc.com The Lewis acidic nature of the boron center allows these compounds to activate substrates and facilitate a variety of chemical transformations. acs.org While the catalytic applications of this compound itself are not yet widely reported, its structural features suggest potential in specialized catalytic processes.

Role in Constructing Bridged Oligocyclic Structures

The rigid, pre-organized geometry of the 5,10-dihydroboranthrene scaffold makes it an intriguing candidate for use in reactions that construct complex, bridged oligocyclic structures. Such frameworks are of significant interest in medicinal chemistry and materials science. While direct examples involving this specific boranthrene are scarce, the broader class of boron-containing heterocycles is being explored for its ability to template or direct complex cyclization reactions. researchgate.net The defined spatial arrangement of substituents on the boranthrene core could be exploited to control the stereochemical outcome of such transformations.

Potential for Expanding Catalyst Scope in Challenging Reactions

The unique electronic environment of the boron centers in 5,10-dihydroboranthrene, influenced by the surrounding aromatic system, could lead to novel catalytic activities in challenging organic reactions. Boron-containing heterocycles have been shown to activate small molecules and participate in a range of catalytic cycles. rsc.org The development of synthetic routes to functionalize the boranthrene core could open avenues for its use as a ligand for transition metals or as a frustrated Lewis pair component, thereby expanding the scope of reactions that can be efficiently catalyzed. The inherent stability of the boranthrene framework could also be advantageous in developing robust catalysts capable of withstanding harsh reaction conditions.

Exploration in Emerging Materials Science Contexts

Due to the lack of available information on this compound, this section cannot be completed as requested.

For illustrative purposes, research into the analogous nitrogen-containing compound, 5,10-Dihydro-5,10-dimethylphenazine, has shown its utility in areas such as:

Organic Light-Emitting Diodes (OLEDs): Its derivatives have been investigated as potential materials for various layers within OLED devices, including as host materials or in charge-transport layers. chemimpex.com

Organic Photovoltaics (OPVs): The electron-donating nature of the dihydrophenazine core makes it a candidate for use in organic solar cells. chemimpex.com

Redox-Active Materials: The ability of dihydrophenazine derivatives to undergo stable oxidation-reduction reactions makes them interesting for applications in redox-flow batteries and as redox mediators.

It is important to reiterate that the above information pertains to 5,10-Dihydro-5,10-dimethylphenazine and not the requested boron-containing compound. Further research would be required to determine if this compound has been synthesized and characterized for similar applications.

Conclusion and Future Research Directions

Current Achievements and Remaining Challenges in 5,10-Dimethyl-5,10-dihydroboranthrene Research

Research into the boranthrene framework has made significant strides, primarily through computational studies and the synthesis of related derivatives. A major achievement has been the theoretical demonstration that the replacement of meso-carbon atoms in anthracene with boron atoms dramatically enhances the reactivity of the molecule. nih.gov Computational analyses, such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA), have been instrumental in understanding the electronic factors behind this heightened reactivity. nih.gov These studies indicate that the introduction of boron atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to more favorable orbital interactions in cycloaddition reactions. nih.gov

Experimentally, the synthesis and structural characterization of related compounds, such as 5,10-dihydroxy-5,10-dihydroboranthrenes, have provided valuable insights into the fundamental properties of the 5,10-dihydroboranthrene core. nih.govdntb.gov.ua These studies have elucidated the interplay of various non-covalent interactions, such as hydrogen and halogen bonding, which govern the supramolecular assembly of these molecules in the solid state. nih.govdntb.gov.ua

However, a significant challenge remains in the lack of specific experimental data for this compound. While theoretical predictions are promising, the actual synthesis, isolation, and characterization of this compound have not been extensively reported. Overcoming this hurdle is crucial for validating theoretical models and unlocking the practical applications of this molecule. The stability and handling of such electron-deficient systems also present considerable experimental challenges that need to be addressed.

Prospective Avenues for Synthetic Innovation and Functionalization

Future research will undoubtedly focus on the development of robust and efficient synthetic routes to this compound. Drawing inspiration from the synthesis of other boron-doped PAHs, several strategies can be envisioned. rsc.orgnih.gov A modular synthetic approach, perhaps involving a key Si-B exchange reaction or a Peterson olefination followed by photocyclization, could provide a viable pathway. nih.gov

Once the core structure is accessible, further functionalization will be key to tuning its properties for specific applications. The introduction of various substituents on the aromatic backbone could modulate the electronic and optical properties of the molecule. Late-stage functionalization techniques, which have proven effective for other heterocyclic compounds, could offer a powerful tool for creating a library of this compound derivatives with tailored characteristics. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Modular Synthesis | Stepwise construction from readily available precursors. | High degree of control over the final structure. |

| Si-B Exchange | Versatile method for introducing boron into aromatic systems. | Can be applied to complex molecular frameworks. |

| Late-Stage Functionalization | Modification of the core structure in the final steps of the synthesis. | Rapid access to a diverse range of derivatives. |

Advanced Theoretical Predictions for Novel Reactivities and Properties

Advanced computational models can also be employed to explore novel reactivities beyond cycloadditions. For instance, the Lewis acidic nature of the boron centers could be harnessed for the activation of small molecules, a concept that has been demonstrated for N-heterocyclic carbene-stabilized boranthrenes. acs.orgnih.gov Theoretical investigations into the thermodynamics and kinetics of such reactions would provide a roadmap for the development of new catalytic processes.

Development of Next-Generation Catalytic Systems Based on Boranthrene Frameworks

The unique electronic structure of the boranthrene framework makes it an attractive scaffold for the design of novel catalytic systems. The presence of both electron-rich (aromatic rings) and electron-poor (boron) centers suggests the potential for "frustrated Lewis pair" (FLP) type reactivity, which is known to facilitate a variety of catalytic transformations.

Future research could focus on incorporating the this compound unit into larger, more complex molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such materials could exhibit enhanced catalytic activity due to the pre-organization of the catalytic sites and the potential for synergistic effects within the framework. The development of boranthrene-based catalysts for reactions such as hydrogenation, hydrosilylation, and C-H activation is a particularly promising avenue for future investigation.

| Potential Catalytic Application | Key Feature of Boranthrene Framework |

| Small Molecule Activation | Lewis acidic boron centers. |

| Frustrated Lewis Pair Catalysis | Juxtaposition of Lewis acidic and basic sites. |

| Redox Catalysis | Ability to undergo reversible redox processes. |

Broadening the Scope of this compound Applications in Advanced Materials

The incorporation of boron into a PAH framework is known to significantly impact its photophysical properties, often leading to materials with strong luminescence and high electron affinity. nih.gov This makes this compound a promising candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work should focus on the synthesis and characterization of this compound's photophysical properties to assess its potential in these areas.

Furthermore, as a molecular analogue of boron-doped graphene, studying the properties of this compound can provide fundamental insights into the behavior of these technologically important 2D materials. acs.org The self-assembly of this and related boranthrene derivatives into well-ordered supramolecular structures could also lead to the development of new materials with anisotropic electronic properties. acs.org The exploration of these possibilities will undoubtedly broaden the scope of applications for this fascinating class of molecules.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,10-Dimethyl-5,10-dihydroboranthrene, and how is its structure verified?

- Synthesis : A modified Schlenk-type reaction is employed, utilizing volatile BCl₃ in a sealed pressure tube to prevent dimerization. This method optimizes yield and purity compared to earlier approaches .

- Characterization :

- ¹¹B NMR : A single resonance at 2.4 ppm confirms tetra-coordinated boron centers .

- X-ray crystallography : Reveals a triptocene-type structural motif, analogous to related boranthrene complexes (e.g., phthalazine derivatives) .

Q. What spectroscopic techniques are critical for confirming the coordination of this compound with Lewis bases?

- ¹H NMR : High-field shifts of aromatic protons upon complexation indicate electron density redistribution. For example, pyridazine (1j) coordination causes distinct low-field shifts, which are monitored over time to assess stability .

- Solvent selection : THF-d₈ is used for polar Lewis bases (e.g., 3,6-dimethylpyridazine) to enhance solubility and resolution in NMR studies .

Advanced Research Questions

Q. How can researchers systematically evaluate the air stability of this compound adducts for catalytic applications?

- Methodology :

Expose adducts to ambient conditions and track decomposition via time-dependent ¹H NMR . For instance, the pyridazine adduct (complex B) shows initial decomposition signals after 17 days, with ~50% remaining after 38 days .

Compare stability across adducts: Most monodentate Lewis base complexes (e.g., 1a-1c) degrade rapidly, while bidentate bases like pyridazine enhance stability due to stronger chelation .

Q. How can contradictory data on coordination behavior be resolved (e.g., discrepancies between NMR and crystallographic results)?

- Multi-technique validation :

- Cross-reference ¹¹B NMR (to confirm tetrahedral boron geometry) with X-ray data (to validate bond lengths/angles). For example, the triptocene arrangement observed in X-ray aligns with NMR-derived coordination states .

- Employ computational modeling (e.g., DFT) to reconcile electronic structure predictions with experimental observations .

Q. What experimental design strategies optimize the catalytic activity of this compound in asymmetric reactions?

- Key variables :

- Lewis base selection : Prioritize bidentate bases (e.g., pyridazine derivatives) to stabilize the catalyst-substrate complex .

- Solvent effects : Test polar aprotic solvents (e.g., CDCl₃, THF-d₈) to modulate reaction kinetics and selectivity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported catalytic efficiencies of this compound across studies?

- Troubleshooting steps :

Verify synthetic protocols (e.g., Schlenk line techniques, inert atmosphere) to exclude moisture/oxygen contamination .

Standardize catalytic testing conditions (temperature, substrate concentration) to enable cross-study comparisons .

- Advanced characterization : Utilize dynamic NMR to detect transient intermediates that may explain variability in catalytic cycles .

Methodological Recommendations

- For stability studies : Combine accelerated aging tests (e.g., elevated temperatures) with real-time monitoring to predict long-term performance .

- For structural analysis : Prioritize single-crystal X-ray diffraction for unambiguous assignment of coordination geometry, supplemented by spectroscopic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.